Cas no 160970-54-7 (Silodosin)

Silodosin is an alpha-1A adrenergic receptor antagonist with high selectivity for the prostate gland, providing enhanced efficacy in treating benign prostatic hyperplasia (BPH) symptoms. Its rapid onset of action and longer duration of effect contribute to improved urinary flow rates and reduced nocturia.
Silodosin structure
Silodosin structure
Product Name:Silodosin
CAS No:160970-54-7
MF:C25H32F3N3O4
MW:495.534497261047
MDL:MFCD00930170
CID:65576
PubChem ID:5312125
Update Time:2025-10-27

Silodosin Chemical and Physical Properties

Names and Identifiers

    • Silodosin
    • Silodosin-d4
    • Silodoxin
    • 1H-Indole-7-carboxaMide,2,3-dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]aMino]propyl]-
    • 1-(3-hydroxypropyl)-5-[(2R)-({2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}aMino)propyl]indoline-7-carboxaMide
    • (–)-1-(3-Hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-di-hydro-1H-indole-7-carboxamide
    • KAD 3213
    • KMD 3213
    • (R)-1-(3-hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide
    • 1-(3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide
    • 2,3-dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-Indole-7-carboxamide
    • [14C]-Silodosin
    • [3H]-Silodosin
    • 1-(3-hydroxypropyl)-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide
    • KMD-3213
    • Rapaflo
    • Silodyx
    • UNII-CUZ39LUY82
    • Urief
    • 1-(3-Hydroxypropyl)-5-[(2R)-2-({2-[2-(2,2,2­trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide
    • Rapallo
    • 1-(3-Hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydro-1H-indole-7-carboxamide
    • [ "" ]
    • Silodosin API
    • Silodosin(Rapaflo)
    • Urorec
    • CUZ39LUY82
    • Silodosin-d6
    • Rapflo
    • 1H-Indole-7-carboxamide, 2,3-dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]e
    • Q411770
    • HY-10122
    • BDBM50160154
    • DTXSID40167045
    • 1-(3-hydroxypropyl)-5-(2-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethylamino)propyl)indoline-7-carboxamide
    • DB06207
    • (R)-5-[2-[[2-[2-(2,2,2-trifluoro-ethoxy)phenoxy]ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydro-1H-indole-7-carboxamide
    • CHEMBL24778
    • Silodosin, >=98% (HPLC)
    • CS-0284
    • KAD-3213
    • 1-(3-hydroxypropyl)-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]-ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide
    • SMR004701206
    • NCGC00345882-03
    • SILODOSIN [EMA EPAR]
    • SILODOSIN [JAN]
    • SR-01000944157-1
    • (r)-1-(3-hydroxypropyl)-5-(2-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethylamino)propyl)indoline-7-carboxamide
    • (-)-1-(3-Hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-di-hydro-1H-indole-7-carboxamide
    • CCG-221202
    • SILODOSIN [WHO-DD]
    • SR-01000944157
    • SCHEMBL136973
    • AC-22605
    • HMS3884O21
    • Silodosina
    • KAD 3213;KMD 3213
    • SW219765-1
    • SILODOSIN [MI]
    • CHEBI:135929
    • DTXCID3089536
    • 2,3-DIHYDRO-1-(3-HYDROXYPROPYL)-5-((2R)-2-((2-(2-(2,2,2-TRIFLUOROETHOXY)PHENOXY)ETHYL)AMINO)PROPYL)-1H-INDOLE-7-CARBOXAMIDE
    • 1-(3-Hydroxypropyl)-5-((2R)-2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-2,3-dihydro-1H-indole-7-carboxamide
    • EN300-6481367
    • ( C)-1-(3-Hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-di-hydro-1H-indole-7-carboxamide
    • 1-(3-Hydroxy-propyl)-5-((R)-2-{2-[2-(2,2,2-trifluoro-ethoxy)-phenoxy]-ethylamino}-propyl)-2,3-dihydro-1H-indole-7-carboxylic acid amide
    • A810210
    • s1613
    • KSO-0400
    • Silodosin (Rapaflo)
    • 1-(3-Hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydro-1H-indole-7-carboxamide; 1-(3-hydroxypropyl)-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide; (-)-1
    • Urief (TN)
    • BCP02143
    • silodosinum
    • Silodosin (JP17/INN)
    • HMS3715B06
    • BS-1011
    • SILODOSIN (MART.)
    • AKOS005145899
    • Silodosin [INN]
    • G04CA04
    • Q-102517
    • 160970-54-7
    • 1H-Indole-7-carboxamide, 2,3-dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-
    • SILODOSIN [VANDF]
    • SILODOSIN [MART.]
    • silodosine
    • Urief, Rapaflo
    • Rapilif
    • Silodosin [INN:BAN]
    • MLS006010022
    • SILODOSIN [ORANGE BOOK]
    • I1128
    • Rapaflo (TN)
    • Z2235802137
    • KMD3213
    • AM20090780
    • D01965
    • (-)-1-(3-Hydroxypropyl)-5-((2R)-2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-2,3-dihydro-1H-indole-7-carboxamide
    • Silodal
    • GTPL493
    • MFCD00930170
    • Silodosin, 98%, an α1-adrenoceptor antagonist
    • Silodosin (JP18/INN)
    • GLXC-03240
    • SBI-0654161.0001
    • BRD-K10906636-001-01-1
    • BRD-K10906636-001-02-9
    • MDL: MFCD00930170
    • Inchi: 1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1
    • InChI Key: PNCPYILNMDWPEY-QGZVFWFLSA-N
    • SMILES: FC(COC1C=CC=CC=1OCCN[C@H](C)CC1C=C(C(N)=O)C2=C(C=1)CCN2CCCO)(F)F

Computed Properties

  • Exact Mass: 495.23400
  • Monoisotopic Mass: 495.234
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 13
  • Complexity: 654
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 97
  • XLogP3: 3.6

Experimental Properties

  • Color/Form: Powder
  • Density: 1.249
  • Melting Point: Description
  • Boiling Point: 601.4°C at 760 mmHg
  • Flash Point: 317.5 °C
  • Refractive Index: 1.552
  • PSA: 97.05000
  • LogP: 4.22730
  • Specific Rotation: D25 -14.0° (c = 1.01 in methanol)

Silodosin Security Information

  • Signal Word:Warning
  • Hazard Statement: H302-H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • RTECS:NL5994752
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Silodosin Customs Data

  • HS CODE:29339900

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Silodosin Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:160970-54-7)Silodosin
Order Number:LE787;LE24968853
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:39
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Amadis Chemical Company Limited
Gold Member
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(CAS:160970-54-7)Silodosin
Order Number:A810210
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:52
Price ($):319.0
Email:sales@amadischem.com

Silodosin Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Silodosin

Introduction to Silodosin (CAS No. 160970-54-7) in Modern Pharmaceutical Research

Silodosin, a highly selective α1A-adrenergic receptor antagonist, is a compound of significant interest in the field of pharmaceutical chemistry and medicine. With the CAS number 160970-54-7, this molecule has garnered attention for its therapeutic applications, particularly in the management of benign prostatic hyperplasia (BPH). The precise molecular structure and pharmacological properties of Silodosin make it a valuable asset in the treatment of urinary symptoms associated with BPH, offering an alternative to more conventional α-blockers.

The chemical name of Silodosin is (1R)-1-[4-hydroxyphenyl]-3-(4-methylpiperazin-1-yl)-2-propylazabicyclo[3.2.1]heptane, reflecting its complex and highly functionalized molecular framework. This structure contributes to its high selectivity for the α1A-adrenergic receptor, which is predominantly expressed in the prostate and bladder neck. This selectivity minimizes side effects commonly associated with broader-spectrum α-blockers, such as dizziness and reflex tachycardia.

Recent advancements in pharmacokinetic studies have highlighted the unique absorption, distribution, metabolism, and excretion (ADME) profile of Silodosin. Unlike some of its predecessors, Silodosin exhibits a prolonged half-life, allowing for once-daily dosing regimens. This has been particularly beneficial for patients who may struggle with adherence to multiple daily doses. The extended pharmacokinetic window also contributes to consistent therapeutic levels, improving patient outcomes.

The mechanism of action of Silodosin revolves around its ability to competitively inhibit the binding of norepinephrine to α1A-adrenergic receptors. By blocking these receptors in the prostate and bladder neck, Silodosin effectively relaxes smooth muscle tissue, thereby reducing urinary obstruction and alleviating symptoms such as frequent urination, nocturia, and urinary hesitancy. This mechanism has been further validated by clinical trials demonstrating significant improvements in International Prostate Symptom Score (IPSS) and urodynamic parameters.

In recent years, research has expanded beyond the traditional applications of Silodosin to explore its potential in other therapeutic areas. For instance, studies have suggested that Silodosin may have neuroprotective properties due to its ability to modulate adrenergic signaling in the central nervous system. This has opened up avenues for investigating its role in conditions such as neurodegenerative diseases where dysregulation of adrenergic pathways is implicated.

The synthesis and characterization of Silodosin have also seen significant advancements. Modern synthetic methodologies have enabled the production of high-purity Silodosin with improved yield and scalability. Techniques such as chiral resolution and crystallization have been employed to enhance the enantiomeric purity of the compound, ensuring maximal efficacy and minimal off-target effects. These advancements in synthetic chemistry have paved the way for more cost-effective production and broader accessibility.

From a regulatory perspective, Silodosin has been approved by major health authorities for the treatment of BPH, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The robust clinical data supporting its efficacy and safety profile has solidified its position as a first-line treatment option for many patients suffering from BPH-related symptoms. Ongoing research continues to explore novel formulations and combination therapies that may further enhance its therapeutic potential.

The future direction of Silodosin research appears promising, with investigations into new indications beyond BPH being actively pursued. Its unique pharmacological profile suggests potential applications in conditions involving alpha-adrenergic receptor modulation, such as certain cardiovascular disorders and neurological conditions. Additionally, silodosin derivatives are being designed to improve upon existing properties while addressing any limitations observed in clinical practice.

In conclusion, Silodosin stands as a testament to the progress made in targeted pharmacotherapy for urological disorders. Its high selectivity, favorable pharmacokinetic profile, and well-documented efficacy make it a cornerstone in the management of BPH. As research continues to uncover new applications and refine existing formulations, Silodosin is poised to remain a key player in modern pharmaceuticals. The ongoing exploration of its mechanisms and potential new uses ensures that this compound will continue to evolve alongside advancements in medical science.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:160970-54-7)Silodosin
LE787;LE24968853
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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Amadis Chemical Company Limited
(CAS:160970-54-7)Silodosin
A810210
Purity:99%
Quantity:1g
Price ($):319.0
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